Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is an organic compound with the molecular formula and a molecular weight of 237.34 g/mol. This compound features a tetrahydronaphthalene structure substituted with a phenyl group and an amine functional group, making it of interest in various chemical and biological applications. Its potential biological activities include antiviral, anti-inflammatory, anticancer, and antimicrobial properties, which highlight its significance in medicinal chemistry and pharmacology.
The synthesis of Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with phenylmethanamine. A common synthetic route employs hydrogenation processes facilitated by catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This method allows for the selective formation of the desired amine product under controlled conditions.
In industrial settings, large-scale production may utilize continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions—including temperature, pressure, and catalyst concentration—are meticulously optimized to ensure high purity and yield. Advanced purification techniques such as distillation and crystallization are often employed to isolate the final product effectively.
Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine has a complex molecular structure characterized by its tetrahydronaphthalene core. The InChI (International Chemical Identifier) for this compound is:
The InChI Key is JOOCWBZKFRQWBD-UHFFFAOYSA-N. These identifiers facilitate the unique identification of the compound in chemical databases.
The molecular structure can be visualized using various chemical drawing software or databases like PubChem, which provides detailed structural information and physicochemical properties.
Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine can participate in several chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert it into various amines or alcohols.
Substitution: Nucleophilic substitution reactions may occur with halogenated compounds to introduce different functional groups onto the aromatic ring.
These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives with distinct properties.
Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine exhibits potential biological activities through its interaction with various biological targets. It has been noted for its activity against multiple pathways involved in inflammation and infection.
Similar compounds have shown inhibitory effects against viruses such as influenza A and have been studied for their antioxidant properties. The mechanisms often involve modulation of enzyme activity or receptor interactions that lead to therapeutic effects.
Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is a solid at room temperature with specific melting and boiling points that can vary based on purity. Its solubility characteristics depend on solvent polarity and functional group interactions.
The compound is stable under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. Its reactivity profile makes it suitable for further chemical modifications.
Relevant data regarding its physical state (solid), solubility (in organic solvents), and stability under various conditions are crucial for its handling in laboratory settings.
Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine has diverse applications in scientific research:
Chemistry: It serves as a building block in synthesizing complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is investigated for its potential biological activities including antimicrobial and antiviral properties.
Medicine: It is explored for therapeutic effects in developing new pharmaceuticals targeting specific molecular pathways involved in diseases.
Industry: The compound is utilized in producing specialty chemicals and materials with unique properties that are valuable across different sectors.
The synthesis of tetrahydronaphthalenamine derivatives originated with pharmaceutical efforts to develop centrally acting agents. Early routes focused on reductive amination as the cornerstone strategy, utilizing 1-tetralone as the key precursor. In foundational work, 1-tetralone was condensed with benzylamine derivatives under acidic catalysis to form imine intermediates, followed by reduction with sodium borohydride or sodium cyanoborohydride to yield racemic Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine [2] [6]. Alternative pathways involved nucleophilic addition of organometallic reagents (e.g., phenylmagnesium bromide) to 1-tetralone-derived imines, though these methods suffered from regiochemical inconsistencies and moderate yields.
A significant advancement emerged with the development of catalytic hydrogenation under high-pressure conditions (50-100 atm), which improved functional group tolerance and enabled the incorporation of electron-deficient aryl groups. However, these methods required specialized equipment and exhibited substrate-dependent diastereoselectivity. The evolution toward milder conditions culminated in the adoption of borane-dimethylsulfide complex as a reducing agent, which provided superior chemoselectivity for the secondary amine functionality while preserving aromatic rings [6].
Table 1: Evolution of Synthetic Methods for Tetrahydronaphthalenamine Derivatives
Era | Key Method | Reagents/Conditions | Yield Range | Limitations |
---|---|---|---|---|
1970-1980s | Classical Reductive Amination | NaBH₄/NaBH₃CN; glacial acetic acid | 45-65% | Poor stereocontrol |
1980-1990s | High-Pressure Hydrogenation | H₂ (50-100 atm); Pd/C or Raney Ni | 60-75% | Equipment requirements |
1990s-Present | Borane-Mediated Reduction | BH₃·SMe₂; refluxing THF | 70-88% | Requires careful workup |
The biological relevance of stereochemistry in tetrahydronaphthalenamine derivatives necessitated methods for diastereomeric control. The cis-isomer, where the phenyl and amine substituents adopt a 1,3-diaxial-like orientation, was historically obtained through fractional crystallization of diastereomeric salts (e.g., using L-tartaric acid or dibenzoyl-D-tartaric acid) [2] [6]. This approach exploited differential solubility but incurred substantial material loss (30-40% yield per resolution cycle). Modern chromatographic techniques using chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate) provided higher resolution efficiency but required specialized columns and prolonged separation times.
Trans-isomer synthesis leveraged thermodynamic control via epimerization. Heating the cis-amine mixture in alcoholic solvents with catalytic palladium induced isomerization to the more stable trans-conformer, where bulky substituents occupy equatorial positions. Nuclear magnetic resonance analysis confirmed the trans configuration through characteristic coupling constants (J1,2 = 8.5–10.0 Hz vs. J1,2 = 3.0–5.0 Hz for cis) and nuclear Overhauser effect spectroscopy correlations [6].
Table 2: Characteristics of cis- vs. trans-Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine
Parameter | cis-Isomer | trans-Isomer |
---|---|---|
Relative Stability | Kinetically favored | Thermodynamically stable |
Key Synthetic Route | Kinetic reduction of imine | Epimerization (Pd/EtOH, Δ) |
Diagnostic NMR | J1,2 = 3.0-5.0 Hz | J1,2 = 8.5-10.0 Hz |
Chromatographic Resolution | Chiral HPLC (Chiralpak® AD-H) | Chiral HPLC (Chiralcel® OD-R) |
Enantioselective synthesis bypassed the inefficiencies of resolution through catalysis. Three strategies dominated: chiral auxiliary induction, asymmetric hydrogenation, and organocatalytic reductive amination. Auxiliary-based routes employed (1R,2S)-norephedrine to form a transitory imidazolidinone that directed facial selectivity during tetralone alkylation, achieving diastereomeric ratios >95:5 [5]. Subsequent auxiliary cleavage via hydrogenolysis furnished the (S)-amine enantiomer with 92% ee, though the multi-step sequence reduced overall yield to 40-50%.
Metal-catalyzed asymmetric hydrogenation using ruthenium-BINAP complexes (e.g., [RuCl₂((S)-binap)]₂) converted enamide precursors to chiral amines under 20-50 atm H₂ pressure. This method delivered 85-90% ee but required stringent exclusion of oxygen and moisture [5] [7]. Organocatalysis emerged as a practical alternative; proline-derived catalysts (e.g., MacMillan’s imidazolidinone) facilitated enantioselective reductive amination of 1-tetralone with benzylamines via enamine-iminium activation. While avoiding transition metals, this method exhibited substrate limitations with ortho-substituted benzaldehydes.
Scalable production addressed limitations in traditional batch synthesis. Solid-phase techniques anchored 1-tetralone derivatives to Wang resin via carboxy linkers. Subsequent imine formation with resin-bound amines and borohydride reduction enabled combinatorial library generation. Cleavage with trifluoroacetic acid/dichloromethane (1:99) yielded products with purities >85% (LCMS), though linker incorporation added 3 synthetic steps [7].
Microwave irradiation revolutionized reaction kinetics. Reductive amination under microwave conditions (100–120°C, 50–100 W) reduced reaction times from 48 hours to 15–30 minutes while improving yields by 15–20% versus conventional heating [7]. This technique proved indispensable for sterically hindered substrates where thermal reactions stagnated. Continuous-flow microwave reactors achieved kilogram-scale production through in-line purification cartridges, demonstrating the industrial viability of these methods.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3